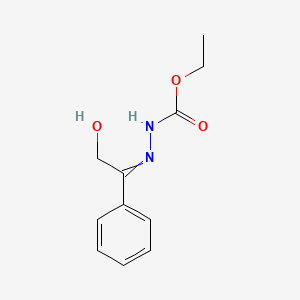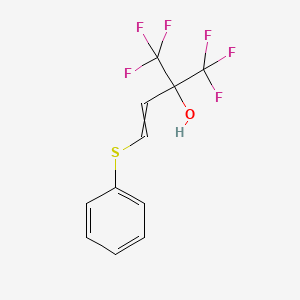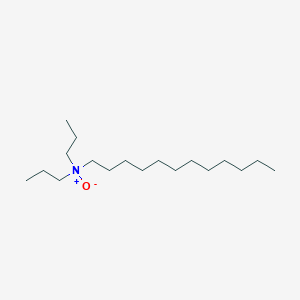
N,N-Dipropyldodecan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropyldodecan-1-amine N-oxide is a chemical compound with the molecular formula C18H39NO. It is an amine oxide, a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. Amine oxides are known for their surfactant properties and are commonly used in various consumer products such as shampoos, conditioners, and detergents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyldodecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the treatment of the tertiary amine with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, with the nitrogen atom acquiring a positive charge and the oxygen atom a negative charge .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes using packed-bed microreactors. These methods are more efficient and environmentally friendly compared to traditional batch reactors. Hydrogen peroxide is the most commonly used oxidizing agent in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dipropyldodecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
The major products formed from these reactions include hydroxylamines, alkenes, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Dipropyldodecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: The compound is used in the formulation of cleaning agents, personal care products, and industrial detergents
Wirkmechanismus
The mechanism of action of N,N-Dipropyldodecan-1-amine N-oxide involves its surfactant properties. The compound interacts with cell membranes, altering their permeability and stability. This interaction is primarily due to the amphiphilic nature of the molecule, which allows it to integrate into lipid bilayers and disrupt their structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauryldimethylamine oxide: Another amine oxide commonly used in consumer products.
N-Methylmorpholine N-oxide: Used as an oxidant in various chemical reactions.
Pyridine N-oxide: A water-soluble crystalline solid used in organic synthesis
Uniqueness
N,N-Dipropyldodecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of two propyl groups attached to the nitrogen atom. This structure imparts distinct surfactant properties, making it particularly effective in certain applications compared to other amine oxides .
Eigenschaften
CAS-Nummer |
104593-41-1 |
|---|---|
Molekularformel |
C18H39NO |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
N,N-dipropyldodecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-18-19(20,16-5-2)17-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
KOCNEHDOMLOUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCC)(CCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


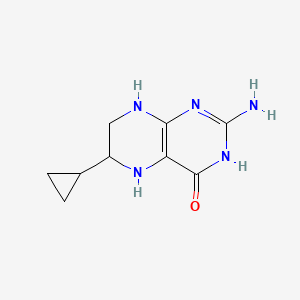
acetate](/img/structure/B14345564.png)
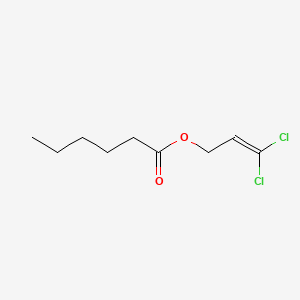
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
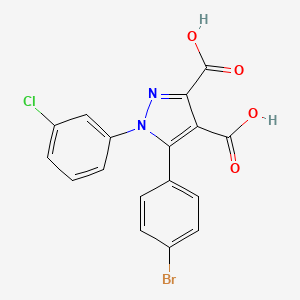
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
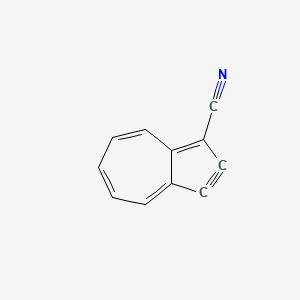

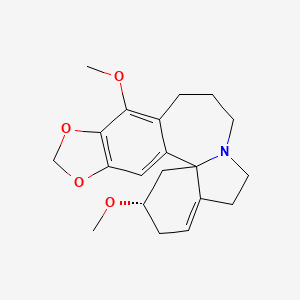

![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
